molecular formula C17H17F3N4OS B2819452 N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 477868-71-6

N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide

Cat. No.: B2819452
CAS No.: 477868-71-6
M. Wt: 382.41
InChI Key: SGIKIVKAAUXJSU-SSDVNMTOSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a piperidino group (a six-membered nitrogen-containing ring) and at position 5 with a hydrazone-linked trifluoromethylbenzene moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidino substituent may improve solubility through its basic nitrogen .

Properties

IUPAC Name

N-[(E)-(2-piperidin-1-yl-1,3-thiazol-5-yl)methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4OS/c18-17(19,20)13-6-4-12(5-7-13)15(25)23-22-11-14-10-21-16(26-14)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,23,25)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKIVKAAUXJSU-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Condensation Reaction: The final step involves the condensation of the thiazole derivative with 4-(trifluoromethyl)benzenecarbohydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzenecarbohydrazide moiety, potentially forming alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The piperidine and thiazole rings can bind to active sites, while the trifluoromethyl group can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Ring

Piperidino vs. Sulfonyl Groups
  • N'-[(Z)-{2-[(4-Methylphenyl)sulfonyl]-1,3-thiazol-5-yl}methylidene]-4-(trifluoromethyl)benzenecarbohydrazide (): Replaces the piperidino group with a sulfonyl-linked 4-methylphenyl at position 2. The (Z)-configuration introduces steric hindrance, reducing planarity compared to the target compound’s (E)-isomer .
Piperidino vs. Pyridyl Groups
  • (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide (): Substitutes the piperidino group with a pyridyl ring at position 2. The pyridine nitrogen enhances π-π stacking but reduces basicity compared to piperidino. The 4-fluorobenzylidene group increases lipophilicity, while the methyl group at position 5 may limit steric flexibility .

Modifications to the Hydrazone-Linked Aromatic Group

Trifluoromethylbenzene vs. Dichlorophenyl
  • N′-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide (): Replaces the trifluoromethylbenzene with a 2,4-dichlorophenyl group. The thiophene substituent may enhance aromatic interactions but reduce metabolic stability compared to the thiazole core .
Trifluoromethylbenzene vs. Benzofuran
  • (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide (): Uses a benzofuran-ethylidene group instead of trifluoromethylbenzene. The triazole core may alter hydrogen-bonding patterns compared to thiazole .

Core Heterocycle Variations

Thiazole vs. Thiadiazole
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():
    • Replaces the thiazole with a 1,3,4-thiadiazole core.
    • The additional nitrogen in thiadiazole increases polarity and hydrogen-bonding capacity.
    • The 4-chlorobenzylidene group enhances steric bulk but reduces solubility compared to the trifluoromethyl group .
Thiazole vs. Triazole
  • 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-phenylmethylene]acetohydrazide (): Features a 1,2,4-triazole core instead of thiazole. The phenylmethylene group lacks the electron-withdrawing effects of trifluoromethylbenzene .

Research Findings and Implications

  • Electronic Effects: The trifluoromethyl group in the target compound provides strong electron-withdrawing effects, enhancing stability and binding to hydrophobic pockets. Piperidino’s basic nitrogen improves solubility, a limitation in sulfonyl analogues .
  • Stereochemistry : The (E)-configuration ensures optimal planarity for interactions with biological targets, contrasting with (Z)-isomers in , which may exhibit reduced activity.
  • Piperidino’s role in crossing biological membranes could enhance efficacy compared to pyridyl or sulfonyl derivatives .

Biological Activity

N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide, a compound with the molecular formula C17_{17}H17_{17}F3_3N4_4OS, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and as a modulator of protein kinase activity. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The structure of the compound includes a thiazole ring and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC17_{17}H17_{17}F3_3N4_4OS
Molecular Weight396.45 g/mol
CAS Number477868-71-6
Density1.40 g/cm³ (predicted)
pKa10.95 (predicted)

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, making it a candidate for cancer therapeutics.

Case Study: Inhibition of CDK Activity
In a study using acute myeloid leukemia (AML) cell lines, treatment with the compound resulted in reduced cell viability and induced apoptosis at specific concentrations. The results indicated that the compound effectively inhibits the proliferation of AML cells through CDK inhibition.

Modulation of Protein Kinase Activity

The compound has also been evaluated for its ability to modulate protein kinase activity. Protein kinases play a vital role in various cellular processes, including growth and metabolism. By inhibiting specific kinases, this compound may alter signaling pathways involved in tumor progression.

Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
CDK InhibitionReduced proliferation in AML cells
Apoptosis InductionInduced apoptosis at low concentrations
Protein Kinase ModulationAltered signaling pathways

The precise mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of CDKs : The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins involved in cell cycle progression.
  • Induction of Apoptosis : By disrupting normal signaling pathways, the compound can trigger apoptotic pathways in cancer cells.
  • Potential Anti-inflammatory Effects : Some studies suggest that thiazole derivatives may also exhibit anti-inflammatory properties, which could complement their anticancer effects.

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